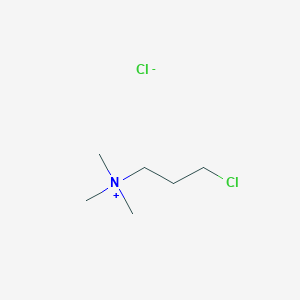![molecular formula C7H12ClNO B3034647 8-Azabicyclo[3.2.1]octan-2-one hydrochloride CAS No. 2007921-32-4](/img/structure/B3034647.png)
8-Azabicyclo[3.2.1]octan-2-one hydrochloride
Übersicht
Beschreibung
The 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this structure has been a focus for many research groups due to its significance in medicinal chemistry .
Synthesis Analysis
Research has been directed towards the stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Approaches typically involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information for the stereocontrolled formation of the bicyclic scaffold . Additionally, a straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue with a bicyclic structure, has been described using simple, high-yielding transformations .
Molecular Structure Analysis
The molecular structure of compounds related to 8-azabicyclo[3.2.1]octan-2-one has been studied extensively. For instance, the crystal structure of ethyl-8-α-hydroxy-3-azabicyclo[3.2.1]octane-8-β-carboxylate has been determined by X-ray diffraction, revealing a chair-envelope conformation . Similarly, the absolute molecular configuration of a related compound was investigated by X-ray crystallography, showing intermolecular hydrogen bonds and a cis configuration of substituents .
Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octan-2-one framework has been utilized in various chemical reactions. Asymmetric 1,3-dipolar cycloadditions have been employed to prepare 8-azabicyclo[3.2.1]oct-3-en-2-ones with excellent diastereofacial selectivity . Furthermore, novel syntheses of 8-oxabicyclo[3.2.1]octan-2-one have been developed, which are useful for the preparation of cycloheptane annulated furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-azabicyclo[3.2.1]octan-2-one derivatives have been characterized by various spectroscopic methods. For example, a series of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid were studied by IR, 1H, and 13C NMR spectroscopy . The compounds displayed a preferred conformation in solution, which was in agreement with the crystalline state findings. Additionally, the synthesis and structural and conformational study of some esters derived from (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides were conducted using NMR spectroscopy and X-ray diffraction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives : Derivatives of 8-azabicyclo[3.2.1]octan-2-one have been synthesized with potential cholagogic or antitumor activity. These derivatives were obtained by condensing 8-azabicyclo[3.2.1]octan-2-one with various aldehydes, resulting in free bases or hydrochlorides. Some showed cholinergic activity (Gutkowska, Baranowski, & Herold, 1989).
- Enantioselective Construction : The 8-azabicyclo[3.2.1]octane scaffold is central to the synthesis of tropane alkaloids, which have diverse biological activities. Various methodologies focus on the stereoselective construction of this scaffold (Rodríguez et al., 2021).
Structural and Conformational Studies
- Esters Derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo [3.2.1]octan-8-β-carboxylic Acid : These derivatives exhibit a preferred chair-envelope conformation, which is significant for understanding the stereochemistry of related compounds (Diez et al., 1991).
- N-Substituted 8-Azabicyclo[3.2.1]octan-3-ones : These compounds have been studied for their preferred conformations, contributing to the understanding of their structural properties (Arias, Gálvez, Izquierdo, & Burgos, 1986).
Catalytic and Synthetic Applications
- Catalytic Applications : 8-Azabicyclo[3.2.1]octan-8-ol, a homologue, has shown efficacy as a catalyst for alcohol oxidation, highlighting potential catalytic applications of related structures (Toda et al., 2023).
- Synthesis of Tropidinyl Titanium and Zirconium Complexes : The compound has been used in the synthesis of allyl complexes, demonstrating its utility in organometallic chemistry (Tamm, Kunst, Stadler, & Herdtweck, 2007).
Pharmacological Studies
- Pharmacological Study of Carbamates Derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol : These studies explore the potential pharmacological applications of derivatives, contributing to our understanding of their biological activities (Iriepa & Bellanato, 2011).
Other Applications
- Synthesis of Structural Analogs of Epibatidine : Demonstrates the versatility of 8-azabicyclo[3.2.1]octan-2-one in synthesizing analogs of pharmacologically significant compounds (Babkin et al., 2015).
Safety and Hazards
The safety information for 8-azabicyclo[3.2.1]octan-2-one hydrochloride includes hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and always washing hands after handling the product .
Wirkmechanismus
Target of Action
The primary targets of 8-Azabicyclo[32The compound’s structure is the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors.
Mode of Action
The exact mode of action of 8-Azabicyclo[3.2.1]octan-2-one hydrochloride is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at post-synaptic muscarinic acetylcholine receptors .
Biochemical Pathways
The specific biochemical pathways affected by 8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 8-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of interesting biological activities .
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-6,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHPWAVEPKCRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole](/img/structure/B3034569.png)
![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)

![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3034575.png)
![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)

![1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol](/img/structure/B3034583.png)


